molecular formula C21H25NO3 B5787059 1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide

1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide

Cat. No. B5787059
M. Wt: 339.4 g/mol
InChI Key: FQBYABJJKQMBEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide, also known as URB597, is a synthetic inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that bind to cannabinoid receptors. By inhibiting FAAH, URB597 increases the levels of endocannabinoids in the body, leading to potential therapeutic effects.

Mechanism of Action

1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide works by inhibiting the enzyme FAAH, which breaks down endocannabinoids. By inhibiting FAAH, 1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide increases the levels of endocannabinoids in the body, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide has been shown to increase levels of endocannabinoids in the body, leading to potential pain relief and anti-inflammatory effects. 1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, 1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide has been shown to increase dopamine levels in the brain, potentially leading to improved mood and motivation.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide in lab experiments include its specificity for FAAH inhibition and its potential therapeutic effects in various diseases. However, 1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide has limitations such as its short half-life and potential off-target effects.

Future Directions

For research on 1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide include studying its potential therapeutic effects in various diseases such as chronic pain, anxiety, and depression. Additionally, further research is needed to understand the potential off-target effects of 1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide and to develop more potent and selective FAAH inhibitors.

Synthesis Methods

1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide can be synthesized using a multistep process involving various chemical reactions. The synthesis involves the reaction of 3,4-dimethoxybenzylamine with 2-methylcyclopentanone to form the intermediate 1-(3,4-dimethoxyphenyl)-2-methylcyclopentanone. This intermediate is then reacted with 4-bromobenzyl bromide to form the final product, 1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide.

Scientific Research Applications

1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide has been studied for its potential therapeutic effects in various diseases such as pain, anxiety, and depression. Studies have shown that 1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide increases levels of endocannabinoids in the body, leading to potential pain relief and anti-inflammatory effects. 1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide has also been shown to have anxiolytic and antidepressant effects in animal models.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-15-8-4-5-9-17(15)22-20(23)21(12-6-7-13-21)16-10-11-18(24-2)19(14-16)25-3/h4-5,8-11,14H,6-7,12-13H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBYABJJKQMBEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2(CCCC2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentane-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.